molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No. B1315948
CAS RN: 98735-78-5
M. Wt: 154.17 g/mol
InChI Key: GOZSGPRARCHOLL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 . The compound is typically stored at room temperature under an inert atmosphere .


Synthesis Analysis

A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation .


Molecular Structure Analysis

The molecular structure of “(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione” is represented by the InChI code: 1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2, (H,7,10) (H,8,9) .


Chemical Reactions Analysis

The synthesis of this compound involves a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation .

Scientific Research Applications

Crystallography and Structural Analysis

The study of alaptide, a compound closely related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," through synchrotron powder diffraction data reveals detailed insights into its crystal structure. The research identifies two connected rings in the molecule, with one adopting a slight boat conformation and the other an envelope conformation, demonstrating how molecular structure can influence compound properties (Rohlíček et al., 2010).

Pharmacological Research

Research into new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones has explored their anticonvulsant activity. This study synthesized twenty new compounds and tested their effectiveness against seizures, with some showing promising results compared to standard treatments (He et al., 2010).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds similar to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been studied for their potential as green and environmentally friendly corrosion inhibitors. These compounds demonstrate effective inhibition properties for mild steel in acidic conditions, highlighting their application in protecting industrial materials (Chafiq et al., 2020).

Synthetic Chemistry and Solid-Phase Synthesis

In the context of synthetic chemistry, these compounds serve as linkers for the solid-phase synthesis of base-sensitive oligonucleotides. This application is crucial for developing nucleotide-based therapeutics and research tools, providing a method to produce oligonucleotides with specific sequences (Leisvuori et al., 2008).

Hypoglycemic Activity

Spiroimidazolidine-2,4-diones, structurally related to "(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione," have been synthesized and evaluated for their hypoglycemic potential. This research indicates that these compounds can significantly reduce blood glucose levels in diabetic models, providing a basis for developing new diabetes treatments (Iqbal et al., 2012).

Safety And Hazards

The compound is classified as a warning under the GHS07 hazard classification . It has hazard statements H302-H315-H319 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGPRARCHOLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571809
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

CAS RN

98735-78-5
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.